Welcome to the BenchChem Online Store!
molecular formula C12H14BrNO2 B137107 ((4-Bromo-3-methylphenyl)carbonyl)morpholine CAS No. 149105-06-6

((4-Bromo-3-methylphenyl)carbonyl)morpholine

Cat. No. B137107
M. Wt: 284.15 g/mol
InChI Key: SGINYRFXUUMFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05356893

Procedure details

A solution of 4-bromo-3-methylbenzoic acid (5.00 g) in dry THF (60 ml) was added dropwise at -5° to +5° to 1,1'-carbonylbis[1H-imidazole](4.90 g) and stirred under nitrogen over 10 min. Stirring was continued at +23° for 4 h, and morpholine (6.1 ml) added dropwise over 1 min. After 16 h the solution was evaporated, treated with aqueous 2M hydrochloric acid (80 ml), and extracted with ethyl acetate (4×75 ml). The combined, dried organic extracts were washed with aqueous saturated sodium bicarbonate (100 ml), dried and evaporated. A solution of the residual oil in dichloromethane (60 ml) was adsorbed onto silica gel (Merck 7734) and the mixture applied as a plug to a flash column of silica gel (Merck 9385). Gradient elution with ethyl acetate:hexane (3:7→6:4) afforded the title compound as a cream solid (5.75 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[CH3:11].C(N1C=CN=C1)(N1C=CN=C1)=O.[NH:24]1[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1>C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)=[O:8])=[CH:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
4.9 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen over 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at +23° for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After 16 h the solution was evaporated
Duration
16 h
ADDITION
Type
ADDITION
Details
treated with aqueous 2M hydrochloric acid (80 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×75 ml)
WASH
Type
WASH
Details
dried organic extracts were washed with aqueous saturated sodium bicarbonate (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
Gradient elution with ethyl acetate:hexane (3:7→6:4)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)N2CCOCC2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.